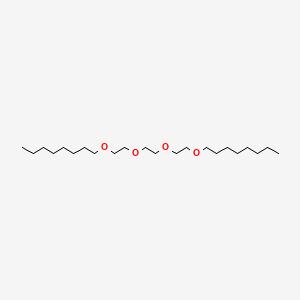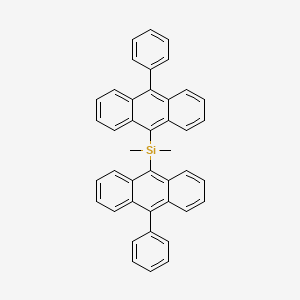
9,12,15,18-Tetraoxahexacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,12,15,18-Tetraoxahexacosane typically involves the reaction of appropriate diols with ethylene oxide under controlled conditions. The reaction is catalyzed by a base such as potassium hydroxide. The process involves multiple steps of ethoxylation, where ethylene oxide is added to the diol, resulting in the formation of the polyether chain.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous processes involving the use of large reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of advanced catalysts and purification techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
9,12,15,18-Tetraoxahexacosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ether groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers.
Wissenschaftliche Forschungsanwendungen
9,12,15,18-Tetraoxahexacosane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of membrane transport and permeability due to its polyether structure.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 9,12,15,18-Tetraoxahexacosane involves its interaction with various molecular targets. The polyether structure allows it to form complexes with metal ions, which can influence biochemical pathways. The compound can also interact with lipid membranes, altering their fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6,9,12,15,18-Hexaoxaicosane
- 6,9,12,15,18,21-Tetracosahexaenoic acid
Uniqueness
9,12,15,18-Tetraoxahexacosane is unique due to its specific polyether structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher degree of flexibility and solubility in various solvents, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
180330-58-9 |
|---|---|
Molekularformel |
C22H46O4 |
Molekulargewicht |
374.6 g/mol |
IUPAC-Name |
1-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]octane |
InChI |
InChI=1S/C22H46O4/c1-3-5-7-9-11-13-15-23-17-19-25-21-22-26-20-18-24-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 |
InChI-Schlüssel |
FTVMYCYPAGFMOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOCCOCCOCCOCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol](/img/structure/B14253628.png)
![N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide](/img/structure/B14253638.png)











![Piperazine, 1-benzoyl-4-[(4-fluoro-7-formyl-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14253704.png)
